Tiamenidine hydrochloride

Vue d'ensemble

Description

Le Chlorhydrate de Tiamenidine est un composé imidazoline connu pour ses propriétés pharmacologiques similaires à celles de la clonidine. Il est principalement utilisé comme agoniste central des récepteurs α-2 adrénergiques, ce qui le rend efficace dans la gestion de l'hypertension essentielle . Le composé est commercialisé sous divers noms commerciaux, dont Sundralen .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de Tiamenidine implique la réaction de la thiourée avec l'iodure de méthyle pour former l'analogue S-méthyle correspondant. Cet intermédiaire est ensuite chauffé avec l'éthylènediamine pour achever la synthèse de la Tiamenidine .

Méthodes de production industrielle : Les méthodes de production industrielle du chlorhydrate de Tiamenidine suivent généralement la même voie de synthèse, mais sont optimisées pour la production à grande échelle. Cela implique un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Chlorhydrate de Tiamenidine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit, bien que cela soit moins courant.

Substitution : Il subit des réactions de substitution, en particulier impliquant le cycle imidazoline.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les conditions impliquent souvent l'utilisation d'agents halogénants ou de nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones .

4. Applications de la recherche scientifique

Le Chlorhydrate de Tiamenidine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les études impliquant les agonistes des récepteurs α-2 adrénergiques.

Biologie : Recherche sur ses effets sur les voies de signalisation cellulaire et la liaison des récepteurs.

5. Mécanisme d'action

Le Chlorhydrate de Tiamenidine exerce ses effets en agissant comme un agoniste central des récepteurs α-2 adrénergiques. Cette action réduit le flux sympathique en provenance du système nerveux central, ce qui entraîne une diminution de la résistance périphérique et une baisse de la pression artérielle . Il a également un effet mineur sur les récepteurs α-1 adrénergiques .

Composés similaires :

Clonidine : Partage de nombreuses propriétés pharmacologiques avec le chlorhydrate de Tiamenidine, mais a une structure chimique différente.

Tizanidine : Un autre agoniste des récepteurs α-2 adrénergiques utilisé principalement comme relaxant musculaire.

Unicité : Le Chlorhydrate de Tiamenidine est unique dans son affinité de liaison spécifique et son profil pharmacocinétique, ce qui le rend particulièrement efficace dans la gestion de l'hypertension avec moins d'effets secondaires par rapport à certains autres agonistes des récepteurs α-2 adrénergiques .

Applications De Recherche Scientifique

Pharmacological Properties

Tiamenidine hydrochloride is recognized for its ability to selectively bind to alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow from the central nervous system. This mechanism results in reduced peripheral resistance and lower blood pressure, making it effective in managing essential hypertension . Its pharmacological profile is characterized by:

- Chemical Formula : C₈H₁₀ClN₃S

- Molar Mass : 215.70 g/mol

- Elimination Half-Life : 2.3–5 hours

- Affinity : High affinity for alpha-2 adrenergic receptors (IC50 = 9.1 nM) and lower affinity for alpha-1 receptors (IC50 = 4.85 μM) .

Management of Hypertension

This compound is primarily used in treating essential hypertension. Clinical trials have demonstrated its efficacy in lowering both systolic and diastolic blood pressure without significant bradycardia, making it suitable for patients sensitive to the side effects of other medications .

Neurobehavioral Disorders

Recent studies suggest potential applications of tiamenidine in treating neurobehavioral disorders such as Attention Deficit Hyperactivity Disorder (ADHD), anxiety disorders, and Tourette syndrome. The compound's ability to modulate neurotransmitter levels may provide therapeutic benefits in these conditions .

Comparative Studies

Comparative studies have shown that tiamenidine has similar efficacy to clonidine but with a more favorable side effect profile. For instance:

- Efficacy : Both compounds effectively lower blood pressure.

- Side Effects : Tiamenidine is associated with less sedation and dry mouth compared to clonidine, which is crucial for long-term patient adherence .

Data Table: Summary of Biological Activities

| Activity | Value |

|---|---|

| Alpha-2 Adrenergic Receptor Agonism | IC50 = 9.1 nM |

| Alpha-1 Adrenergic Receptor Agonism | IC50 = 4.85 μM |

| Elimination Half-Life | 2.3–5 hours |

| Primary Use | Antihypertensive |

Clinical Efficacy in Hypertension

In a controlled trial involving hypertensive patients, tiamenidine significantly improved blood pressure control compared to baseline measurements. The study highlighted its effectiveness in increasing sinus node recovery time while lowering cardiac output .

Neurobehavioral Disorders

A study investigating the effects of tiamenidine on ADHD symptoms reported improvements in attention and behavioral regulation among participants treated with the compound. The findings suggest that tiamenidine may help normalize neurotransmitter imbalances associated with neurobehavioral disorders .

Mécanisme D'action

Tiamenidine Hydrochloride exerts its effects by acting as a centrally-acting alpha-2 adrenergic receptor agonist. This action reduces sympathetic outflow from the central nervous system, leading to decreased peripheral resistance and lower blood pressure . It also has a minor effect on alpha-1 adrenergic receptors .

Comparaison Avec Des Composés Similaires

Clonidine: Shares many pharmacological properties with Tiamenidine Hydrochloride but has a different chemical structure.

Tizanidine: Another alpha-2 adrenergic receptor agonist used primarily as a muscle relaxant.

Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which makes it particularly effective in managing hypertension with fewer side effects compared to some other alpha-2 adrenergic receptor agonists .

Activité Biologique

Tiamenidine hydrochloride, also known as HOE 440, is a pharmacologically significant compound primarily recognized for its role as a centrally-acting α2 adrenergic receptor agonist. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Chemical and Pharmacological Profile

- Chemical Formula : C₈H₁₀ClN₃S

- Molar Mass : 215.70 g/mol

- ATC Code : C02A (Antihypertensives)

- Elimination Half-Life : 2.3–5 hours

Tiamenidine exhibits a high affinity for α2 adrenergic receptors (IC50 = 9.1 nM) and a significantly lower affinity for α1 adrenergic receptors (IC50 = 4.85 μM) . This selective agonistic activity is crucial for its therapeutic effects, particularly in managing hypertension.

Tiamenidine acts by stimulating α2 adrenergic receptors in the central nervous system, leading to a decrease in sympathetic outflow and subsequent reduction in blood pressure. It inhibits norepinephrine release from sympathetic nerves, which is a vital mechanism in lowering heart rate and cardiac output . The compound's action closely resembles that of clonidine, another well-known antihypertensive agent.

Clinical Applications

This compound has been primarily used in the treatment of essential hypertension. Its ability to lower blood pressure without causing significant bradycardia makes it an attractive option for patients who may be sensitive to the side effects of other antihypertensive medications .

Efficacy in Hypertension Management

Clinical studies have demonstrated that tiamenidine effectively lowers systolic and diastolic blood pressure in hypertensive patients. In a controlled trial involving hypertensive volunteers, tiamenidine was shown to significantly increase sinus node recovery time while lowering cardiac output, indicating its potential for safer cardiovascular effects compared to traditional antihypertensives .

Comparative Studies with Other Antihypertensives

A study comparing tiamenidine with clonidine revealed similar efficacy but noted that tiamenidine had a more favorable side effect profile regarding sedation and dry mouth . This is particularly relevant for long-term management of hypertension where patient adherence is crucial.

Data Table: Summary of Biological Activities

| Activity | Value |

|---|---|

| α2 Adrenergic Receptor Agonism | IC50 = 9.1 nM |

| α1 Adrenergic Receptor Agonism | IC50 = 4.85 μM |

| Half-Life | 2.3–5 hours |

| Primary Use | Antihypertensive |

Propriétés

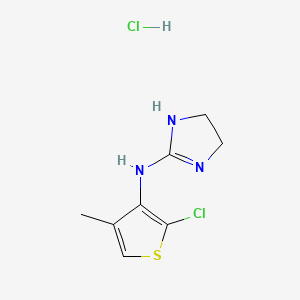

IUPAC Name |

N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S.ClH/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8;/h4H,2-3H2,1H3,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZYVGSSBVNVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC2=NCCN2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31428-61-2 (Parent) | |

| Record name | Tiamenidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70199273 | |

| Record name | Tiamenidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51274-83-0 | |

| Record name | Tiamenidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51274-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiamenidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamenidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAMENIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SE2T8DW90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Tiamenidine hydrochloride quantified in human serum?

A1: A sensitive and specific method utilizing gas chromatography-mass spectrometry (GC-MS) has been developed to determine this compound concentrations in human serum [].

- Analysis: The derivatized compound is then analyzed by GC-MS. The technique specifically targets the molecular ions of the bis-heptafluorobutyryl derivatives of both this compound and the internal standard using selected ion monitoring (SIM) mode. This method demonstrates a limit of detection of 0.2 ng/mL using a 5 mL serum sample [].

Q2: What are the advantages of using GC-MS for this compound analysis?

A2: GC-MS offers several benefits for quantifying this compound in biological samples:

- Sensitivity: The method boasts a low detection limit (0.2 ng/mL), making it suitable for measuring therapeutic drug levels in serum [].

- Specificity: The use of a deuterium-labeled internal standard and selective ion monitoring minimizes interference from other compounds present in serum, increasing the accuracy and reliability of the results [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.